Sodium 6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonylamino]-3,3-dimethyl-7-oxidanylidene-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrate
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Overview
Description
Cloxacillin, marketed under the trade name Cloxapen, is a semi-synthetic antibiotic belonging to the penicillin class. It is primarily used to treat infections caused by beta-lactamase-producing staphylococci, which are resistant to other penicillins . Cloxacillin is effective against a range of bacterial infections, including impetigo, cellulitis, pneumonia, septic arthritis, and otitis externa .
Preparation Methods
Cloxacillin is synthesized from 6-aminopenicillanic acid, a core structure shared by all penicillinsThe reaction conditions typically include the use of chlorinating agents and specific solvents to facilitate the reaction . Industrial production methods involve large-scale fermentation processes to produce 6-aminopenicillanic acid, followed by chemical modification to introduce the desired side chains .
Chemical Reactions Analysis
Cloxacillin undergoes several types of chemical reactions, including:
Oxidation: Cloxacillin can be oxidized to form various metabolites. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.
Reduction: Reduction reactions can modify the chlorinated phenyl group, although these are less common in clinical settings.
Scientific Research Applications
Cloxacillin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of beta-lactam antibiotics.
Biology: Employed in studies investigating bacterial resistance mechanisms.
Medicine: Extensively used in clinical trials to evaluate its efficacy against resistant bacterial strains.
Industry: Utilized in the development of new antibiotics and in quality control processes for pharmaceutical manufacturing
Mechanism of Action
Cloxacillin exerts its antibacterial effects by binding to specific penicillin-binding proteins located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . The large R chain of cloxacillin prevents beta-lactamases from binding, making it effective against beta-lactamase-producing staphylococci .
Comparison with Similar Compounds
Cloxacillin is similar to other penicillinase-resistant penicillins such as dicloxacillin, flucloxacillin, nafcillin, and oxacillin. cloxacillin is unique due to its specific chlorinated phenyl group, which enhances its resistance to beta-lactamase enzymes . Compared to these similar compounds, cloxacillin has a slightly different spectrum of activity and pharmacokinetic properties .
Similar Compounds
- Dicloxacillin
- Flucloxacillin
- Nafcillin
- Oxacillin
Properties
IUPAC Name |
sodium;6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5S.Na.H2O/c1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23;;/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27);;1H2/q;+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUWTKOTPIUBRI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN3NaO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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